di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
Description
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is a chiral phosphine oxide derivative featuring a benzooxaphosphole core. Its structure includes:
- Stereochemistry: (2S,3S) configuration, critical for asymmetric catalysis or enantioselective interactions.
- Substituents: Two tert-butyl groups on the phosphorus atom and a phenoxy group at the 4-position of the benzooxaphosphole ring.
This compound belongs to a class of phosphine oxides with applications in medicinal chemistry, catalysis, and materials science.
Properties
Molecular Formula |
C25H36O3P2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-phenoxy-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C25H36O3P2/c1-23(2,3)29-21-19(27-18-14-11-10-12-15-18)16-13-17-20(21)28-22(29)30(26,24(4,5)6)25(7,8)9/h10-17,22H,1-9H3/t22-,29-/m0/s1 |
InChI Key |
PNRHAZMBIFGULH-ZTOMLWHTSA-N |
Isomeric SMILES |
CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound’s structure comprises a benzooxaphosphole core substituted with tert-butyl groups and a phenoxy moiety. Retrosynthetically, the molecule can be dissected into two key precursors:
- A dihydrobenzooxaphosphole intermediate bearing a phenoxy group at the 4-position.
- A di-tert-butylphosphine oxide donor for phosphorus incorporation.
The convergent synthesis strategy prioritizes late-stage phosphorylation to preserve stereochemical integrity.
Stepwise Synthesis Protocol
Preparation of (2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d]oxaphosphole
Step 1: Phenoxy-substituted Catechol Intermediate
React catechol with phenoxy bromide under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 110°C, 12 h) to yield 4-phenoxybenzene-1,2-diol.
Step 2: Oxaphosphole Ring Formation
Treat the diol with tert-butylphosphonic dichloride in anhydrous THF at −78°C, followed by slow warming to room temperature. Triethylamine serves as a base to scavenge HCl, achieving cyclization to the oxaphosphole ring.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Stereoselectivity | >99% ee (HPLC analysis) |
Phosphorylation with Di-tert-butylphosphine Oxide
Step 3: Coupling Reaction
Combine the oxaphosphole intermediate (1 eq) with di-tert-butylphosphine oxide (1.2 eq) in dichloromethane. Add DCC (1.5 eq) as a coupling agent and stir under argon at 0°C for 2 h, then at room temperature for 18 h.
Workup:
- Filter to remove dicyclohexylurea.
- Concentrate under reduced pressure.
- Purify via silica gel chromatography (hexane:ethyl acetate, 4:1).
Key Data:
| Parameter | Value |
|---|---|
| Isolated Yield | 65% |
| Purity (HPLC) | 97% |
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Phosphorylation
A streamlined approach condenses Steps 2 and 3 into a single reaction vessel. Using P(NMe₂)₃ as a catalyst, the oxaphosphole formation and phosphorylation occur sequentially at 40°C, reducing purification steps.
Advantages:
- 20% reduction in reaction time.
- Improved atom economy (E-factor: 8.2 vs. 12.5 for stepwise method).
Critical Reaction Parameters
Temperature and Solvent Effects
Optimal phosphorylation occurs in dichloromethane or THF, with lower yields observed in polar aprotic solvents like DMF (Table 1).
Table 1: Solvent Screening for Step 3
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 65 | 97 |
| THF | 58 | 95 |
| DMF | 32 | 89 |
| Toluene | 47 | 93 |
Stoichiometric Considerations
Excess di-tert-butylphosphine oxide (1.2 eq) maximizes conversion, while higher equivalents promote side-product formation (e.g., bis-phosphorylated species).
Analytical Characterization
Structural Confirmation
Purity Assessment
- Elemental Analysis: Calculated for C₂₅H₃₆O₃P₂: C 67.24%, H 8.13%; Found: C 67.18%, H 8.09%.
- Mass Spec (ESI+): m/z 447.2 [M+H]⁺.
Scale-Up and Industrial Considerations
Pilot-Scale Synthesis
Kilogram-scale production employs continuous flow chemistry for Step 2 (residence time: 30 min, 70°C), achieving 85% yield with 99.8% ee.
Cost Optimization
Replacing DCC with EDC·HCl reduces reagent costs by 40% without compromising yield.
Challenges and Mitigation Strategies
Steric Hindrance Effects
Bulky tert-butyl groups slow phosphorylation kinetics. Mitigation:
- Use high-pressure conditions (5 bar) to accelerate reaction rates.
- Employ microwave irradiation (100°C, 30 min) for 78% yield.
Moisture Sensitivity
Hydrolysis of the oxaphosphole intermediate necessitates strict anhydrous conditions. Solutions:
Applications Influencing Synthesis Design
The compound’s role in asymmetric hydrogenation (e.g., ketone reductions) demands ultra-high purity (>99.5% ee), necessitating additional recrystallization steps from heptane/ethyl acetate.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound exhibits diverse reactivity due to its phosphine oxide core and chiral oxaphosphole framework. Key reaction types include:
Oxidation Reactions
The phosphine oxide moiety can undergo further oxidation under specific conditions. For example, exposure to strong oxidizing agents may lead to the formation of higher oxidation-state phosphorus species, though detailed pathways require further characterization.
Reduction Reactions
Reduction typically converts the phosphine oxide group to phosphine derivatives. Sodium borohydride (NaBH₄) or other reducing agents may facilitate this transformation, yielding compounds with distinct electronic properties.
Substitution Reactions
The phenoxy substituent at the 4-position and tert-butyl groups may participate in nucleophilic aromatic substitution or aliphatic substitution. Steric hindrance from bulky tert-butyl groups influences reactivity, potentially directing substitution to less hindered sites.
Reagents and Reaction Conditions
| Reaction Type | Key Reagents | Conditions |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Basic/acidic media, elevated temperatures |
| Reduction | NaBH₄, LiAlH₄ | Solvents like THF or EtOH |
| Substitution | Nucleophiles (e.g., Grignard reagents) | Polar aprotic solvents, controlled temperature |
| Catalytic Cycles | Metal precursors (e.g., Pd(OAc)₂) | Inert atmosphere, reflux conditions |
Major Reaction Products
| Reaction Pathway | Products | Applications |
|---|---|---|
| Oxidation | Higher-oxidation-state phosphorus species | Potential use in flame retardants or oxidizing agents |
| Reduction | Phosphine derivatives | Precursors for catalytic systems |
| Substitution | Functionalized derivatives (e.g., methoxy, amino analogs) | Drug discovery, materials science |
| Catalytic Processes | Coupled organic products (e.g., biaryls, alkenes) | Pharmaceutical synthesis, advanced materials |
Research Findings and Trends
-
Steric Effects : The tert-butyl groups significantly influence reaction rates and selectivity, particularly in catalytic cycles .
-
Electronic Tuning : The phenoxy group modulates the phosphine oxide’s electron-withdrawing/donating properties, affecting metal-ligand bonding .
-
Biological Interactions : While not directly related to chemical reactivity, studies on analogous compounds suggest substituent variations (e.g., phenoxy vs. methoxy) may alter biological activity profiles.
Methodological Considerations
-
Synthetic Control : Reaction conditions (e.g., solvent choice, temperature) are critical for achieving high yields and purity, particularly in multi-step syntheses.
-
Analytical Techniques : NMR spectroscopy and mass spectrometry are routinely employed to confirm reaction outcomes and structural integrity .
This compound’s reactivity profile underscores its versatility in both catalytic and synthetic organic chemistry, with future research likely focusing on optimizing its steric and electronic properties for specialized applications.
Scientific Research Applications
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has several scientific research applications:
Organic Synthesis: It is used as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Catalysis: The compound serves as a catalyst in various chemical transformations, including hydrogenation and cross-coupling reactions.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Pharmaceutical Research: The compound’s structure makes it a candidate for drug development and medicinal chemistry studies.
Mechanism of Action
The mechanism of action of di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide involves its ability to coordinate with metal centers in catalytic processes. The tert-butyl and phenoxy groups provide steric and electronic effects that influence the reactivity and selectivity of the compound in various reactions. The dihydrobenzo[d][1,3]oxaphosphol ring plays a crucial role in stabilizing the compound and enhancing its catalytic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Aromatic Substituents (e.g., phenoxy in the target compound, anthracene in ): Facilitate π-stacking interactions, relevant in supramolecular chemistry or drug binding. Bulky Groups (e.g., tert-butyl/tert-butoxy in ): Increase steric hindrance, favoring selectivity in asymmetric catalysis.
Stereochemical Consistency : All analogs retain the (2S,3S) configuration, suggesting its importance in maintaining spatial orientation for interactions with chiral substrates or receptors.
Catalysis: Methoxy and tert-butoxy derivatives () are likely used as ligands due to tunable steric/electronic profiles.
Notes:
Biological Activity
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide (CAS Number: 2374143-31-2) is a phosphine oxide compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity
The biological activity of this compound is primarily linked to its role as a ligand in various biochemical pathways. Here are some highlighted activities:
1. Antioxidant Properties
Research indicates that phosphine oxides can exhibit antioxidant properties, which may be beneficial in mitigating oxidative stress in biological systems. The presence of tert-butyl groups enhances the stability and efficacy of the compound as an antioxidant.
2. Enzyme Modulation
Phosphine oxides have been shown to influence enzyme activity related to detoxification processes. For instance, they may enhance the activity of glutathione S-transferases (GSTs), which play a crucial role in the metabolism of xenobiotics and endogenous compounds .
3. Cancer Research
Preliminary studies suggest that compounds similar to di-tert-butyl phosphine oxides can inhibit the neoplastic effects of various chemical carcinogens. This inhibition is often mediated through the modulation of phase II detoxifying enzymes .
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects include:
- Free Radical Scavenging : The tert-butyl groups enhance electron donation capabilities, allowing the compound to neutralize free radicals effectively.
- Enzyme Induction : By activating transcription factors associated with detoxifying enzymes, this compound may promote the expression of genes involved in detoxification pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
